molecular formula C9H8F3NO B030240 2,2,2-trifluoro-N-(4-methylphenyl)acetamide CAS No. 350-96-9

2,2,2-trifluoro-N-(4-methylphenyl)acetamide

Cat. No. B030240
CAS RN: 350-96-9
M. Wt: 203.16 g/mol
InChI Key: UTLLHJULQYAUIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide involves several chemical processes and reactions. One approach involves the direct fluorination of the sodium salt of perfluoro-[N-(4-pyridyl)-acetamide], which can fluorinate various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996). Additionally, the synthesis and crystal structure characterization of compounds with similar structures indicate the complexity and precision required in the synthesis process (Gonghua Pan, Zhang, Wang, & Xia, 2016).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray crystallography reveals the intricate details of the compound's configuration, including intermolecular hydrogen bonds and the orientation of fluorine atoms (Gonghua Pan et al., 2016). These structural features are critical for understanding the compound's reactivity and potential interactions with other molecules.

Chemical Reactions and Properties

The chemical reactivity of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide is influenced by its molecular structure. The presence of trifluoro groups and the acetamide moiety suggests potential for various chemical reactions, such as substitutions and additions, given the compound's electrophilic character. Studies on similar compounds provide insights into possible reactions and the role of the trifluoroacetamide group in electrophilic fluorination reactions (Banks et al., 1996).

Scientific Research Applications

Synthesis and Characterization

  • Crystal Structure and Synthesis : The synthesis of compounds closely related to 2,2,2-trifluoro-N-(4-methylphenyl)acetamide, such as (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, has been documented. The characterization through NMR, HRMS, and X-ray crystallography revealed interesting intermolecular hydrogen bonds and the presence of disordered atoms in the crystal structure, indicating the compound's intricate molecular interactions (Pan et al., 2016).
  • Dynamic Stereochemistry : Research into N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide demonstrated the compound's dynamic stereochemistry, explored through NMR and X-ray diffraction. This study underscores the versatility and complexity of fluorinated compounds in stereochemical applications (Negrebetsky et al., 2008).

Physical and Chemical Properties

  • Influence of Substitution on Solid State Geometry : The effect of meta-substitution on the solid-state geometry of similar compounds, such as N-(arylmethyl)-2,2,2-trichloroacetamides, has been explored. These studies provide insights into how substitution affects crystal parameters and molecular structure (Gowda et al., 2007).
  • Photoreactions and Solvent Effects : Investigations into the photoreactions of related compounds in different solvents have highlighted the impact of the solvent environment on chemical behavior, offering valuable information for designing light-sensitive pharmaceuticals and materials (Watanabe et al., 2015).

Applications in Drug Development and Materials Science

  • Novel Syntheses and Applications : Research into new methodologies for synthesizing fluorinated compounds, including those related to 2,2,2-trifluoro-N-(4-methylphenyl)acetamide, reveals their potential applications in developing new materials and pharmaceuticals. For example, the efficient regeneration of certain functional groups from O-nethyl acetimidate under acidic conditions demonstrates the innovative approaches to manipulating fluorinated compounds for specific applications (Orlova et al., 2009).

properties

IUPAC Name

2,2,2-trifluoro-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLLHJULQYAUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188538
Record name Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(4-methylphenyl)acetamide

CAS RN

350-96-9
Record name Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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